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Compound of Interest

Compound Name:
2-Methoxy-4-

methylbenzenesulfonyl chloride

Cat. No.: B1589005 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 2-Methoxy-4-methylbenzenesulfonyl
Chloride

Introduction: Characterizing a Key Synthetic
Intermediate
2-Methoxy-4-methylbenzenesulfonyl chloride is a vital reagent in organic synthesis,

frequently employed for the introduction of the "tosyl" (toluenesulfonyl) or a modified tosyl-like

protecting group. Its utility in the synthesis of pharmaceuticals and other complex organic

molecules necessitates stringent quality control and unambiguous structural confirmation.

Spectroscopic analysis provides the definitive fingerprint for this molecule, ensuring its identity

and purity.

This guide offers an in-depth examination of the expected spectral data for 2-Methoxy-4-
methylbenzenesulfonyl chloride, grounded in the fundamental principles of Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As

a self-validating system, the convergence of data from these orthogonal techniques provides

an unassailable confirmation of the molecular structure. We will explore not just the data itself,

but the causal chemical principles that give rise to the observed signals, offering field-proven

insights for researchers, scientists, and drug development professionals.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an

organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we

can map out the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of 2-Methoxy-4-methylbenzenesulfonyl chloride, we expect to see

four distinct signals corresponding to the four unique proton environments in the molecule. The

electron-donating methoxy group (-OCH₃) and the electron-withdrawing sulfonyl chloride group

(-SO₂Cl) exert significant influence on the chemical shifts of the aromatic protons.

Aromatic Protons (H-3, H-5, H-6): The aromatic region will display a complex pattern arising

from the three protons on the benzene ring. The proton ortho to the powerful electron-

withdrawing -SO₂Cl group (H-6) is expected to be the most deshielded, appearing furthest

downfield. The protons ortho and meta to the electron-donating -OCH₃ group (H-3 and H-5)

will be shifted to higher fields.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as

a sharp singlet, typically in the range of 3.8-4.0 ppm.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the

aromatic ring will also appear as a sharp singlet, typically around 2.4 ppm.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H-6 ~7.85 Doublet (d) 1H

Deshielded by
adjacent
electron-
withdrawing -
SO₂Cl group.

H-5 ~6.90
Doublet of

doublets (dd)
1H

Influenced by

both neighboring

protons and

substituents.

H-3 ~6.85
Singlet (or

narrow d)
1H

Shielded by

ortho -OCH₃

group.

-OCH₃ ~3.90 Singlet (s) 3H

Characteristic

shift for an aryl

methoxy group.

| Ar-CH₃ | ~2.40 | Singlet (s) | 3H | Characteristic shift for an aryl methyl group. |
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[C₈H₉O₃S³⁵Cl]⁺˙
m/z = 220

[C₈H₉O₃S]⁺
m/z = 185- Cl˙

[C₈H₉O]⁺
m/z = 121

- SO₂Cl˙

[C₈H₉O₃S³⁷Cl]⁺˙
m/z = 222

Experimental Data Acquisition

Information Derived

IR Spectroscopy

Identifies:
- S=O
- Ar-O
- S-Cl

Mass Spectrometry

Confirms:
- Molecular Weight (220)

- Presence of Cl & S
- Fragmentation Pattern

NMR (¹H & ¹³C)

Defines:
- Proton/Carbon Skeleton

- Connectivity
- Substituent Pattern

Unambiguous Structure Confirmation:
2-Methoxy-4-methylbenzenesulfonyl chloride

Click to download full resolution via product page

To cite this document: BenchChem. [Spectral data for 2-Methoxy-4-methylbenzenesulfonyl
chloride (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589005#spectral-data-for-2-methoxy-4-
methylbenzenesulfonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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